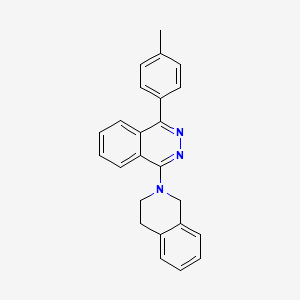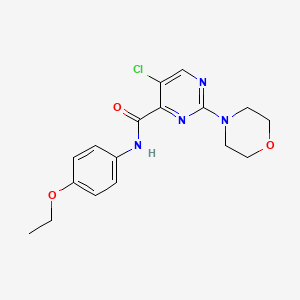
3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one is a complex organic compound that belongs to the class of isothiochromenones This compound is characterized by the presence of an azepane ring, a carbonyl group, and two methoxy groups attached to the isothiochromenone core
Métodos De Preparación
The synthesis of 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one involves multiple steps, typically starting with the preparation of the isothiochromenone core. The azepane ring is then introduced through a series of reactions involving carbonylation and cyclization. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The azepane ring can undergo cyclization reactions under specific conditions to form various cyclic derivatives
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials and industrial processes
Mecanismo De Acción
The mechanism of action of 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on elucidating the precise molecular interactions and downstream effects .
Comparación Con Compuestos Similares
3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one can be compared with other similar compounds, such as:
3-(azepan-1-ylcarbonyl)aniline: This compound shares the azepane ring and carbonyl group but lacks the isothiochromenone core and methoxy groups.
1-(azepan-1-yl)dodecan-1-one: Similar in having the azepane ring, this compound differs in its aliphatic chain and lacks the isothiochromenone core.
1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound contains an indole core and an oxirane ring, differing significantly in structure but sharing some functional group similarities .
Propiedades
Fórmula molecular |
C18H21NO4S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3-(azepane-1-carbonyl)-7,8-dimethoxyisothiochromen-1-one |
InChI |
InChI=1S/C18H21NO4S/c1-22-13-8-7-12-11-14(24-18(21)15(12)16(13)23-2)17(20)19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
ZVGIGYPSULULCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)N3CCCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12137816.png)
![N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137818.png)

![1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12137835.png)



![3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12137855.png)


![2-chloro-14-ethyl-9-(2-furyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]](/img/structure/B12137883.png)

![[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B12137905.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide](/img/structure/B12137912.png)
